![molecular formula C10H16Cl4S4 B14000610 Tetrakis[(2-chloroethyl)sulfanyl]ethene CAS No. 84400-71-5](/img/structure/B14000610.png)
Tetrakis[(2-chloroethyl)sulfanyl]ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]-: is an organosulfur compound with the molecular formula C10H16Cl4S4 and a molecular weight of 406.306 g/mol It is characterized by the presence of four 2-chloroethylthio groups attached to an ethene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- typically involves the reaction of ethene with 2-chloroethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and isolation to obtain the final product in a usable form .
Analyse Chemischer Reaktionen
Types of Reactions: Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into simpler thiol derivatives.
Substitution: The chlorine atoms in the 2-chloroethylthio groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted ethene derivatives.
Wissenschaftliche Forschungsanwendungen
Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
- Ethene,1,1,2,2-tetrakis[(2-bromoethyl)thio]-
- Ethene,1,1,2,2-tetrakis[(2-iodoethyl)thio]-
- Ethene,1,1,2,2-tetrakis[(2-fluoroethyl)thio]-
Comparison: Ethene,1,1,2,2-tetrakis[(2-chloroethyl)thio]- is unique due to the presence of chlorine atoms, which impart specific chemical reactivity and properties. Compared to its bromo, iodo, and fluoro analogs, the chloro derivative may exhibit different reactivity patterns and biological activities .
Eigenschaften
CAS-Nummer |
84400-71-5 |
|---|---|
Molekularformel |
C10H16Cl4S4 |
Molekulargewicht |
406.3 g/mol |
IUPAC-Name |
1,1,2,2-tetrakis(2-chloroethylsulfanyl)ethene |
InChI |
InChI=1S/C10H16Cl4S4/c11-1-5-15-9(16-6-2-12)10(17-7-3-13)18-8-4-14/h1-8H2 |
InChI-Schlüssel |
GPKGGFPIKUMSRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)SC(=C(SCCCl)SCCCl)SCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![n-[2-(Biphenyl-4-yl)ethyl]-2-phenylacetamide](/img/structure/B14000533.png)
![8-Hydrazinyl-6-methyl-2H-[1,3]dioxolo[4,5-g]quinoline](/img/structure/B14000541.png)

![4-[[3-[[4-[bis(2-chloroethyl)amino]phenyl]methyl]-2-[4-(dimethylamino)phenyl]-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14000552.png)
![2-([5-(2,6-Dichloro-4-pyridyl)-4-methyl-4H-1,2,4-triazol-3-YL]thio)-1-phenylethan-1-one](/img/structure/B14000568.png)

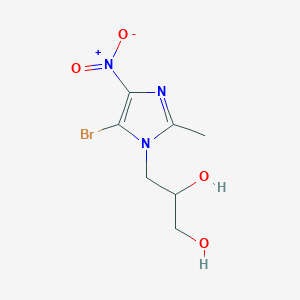
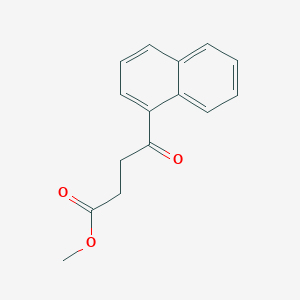
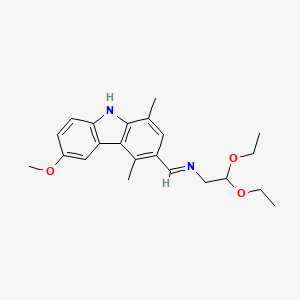
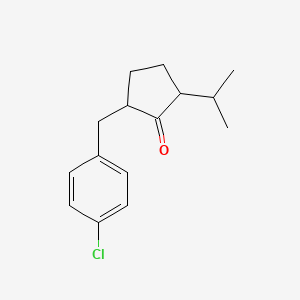
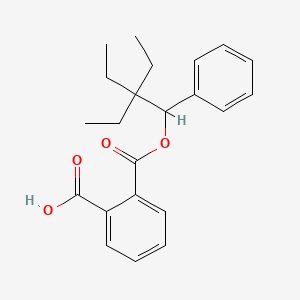
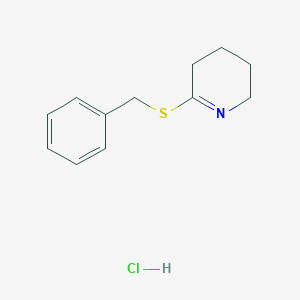
![4-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-methylpiperidin-4-ol](/img/structure/B14000614.png)

